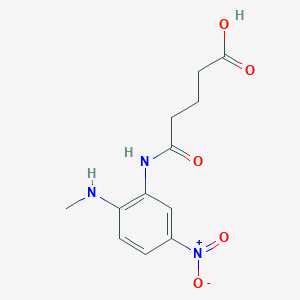

5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[2-(methylamino)-5-nitroanilino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O5/c1-13-9-6-5-8(15(19)20)7-10(9)14-11(16)3-2-4-12(17)18/h5-7,13H,2-4H2,1H3,(H,14,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBOWQSCVIKQHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20517746 | |

| Record name | 5-[2-(Methylamino)-5-nitroanilino]-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91644-13-2 | |

| Record name | 5-[2-(Methylamino)-5-nitroanilino]-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route for 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid, a valuable intermediate in pharmaceutical and chemical research. The synthesis involves a two-step process: the selective N-methylation of 4-nitro-1,2-phenylenediamine to yield N-methyl-4-nitro-1,2-phenylenediamine, followed by its acylation with glutaric anhydride. This document outlines detailed, representative experimental protocols for each step, presents key quantitative data in a structured format, and includes workflow diagrams for enhanced clarity. While this compound is commercially available, this guide offers a foundational methodology for its synthesis in a laboratory setting, based on established chemical principles and analogous reactions reported in the literature.

Introduction

This compound, also known as Glutaric Acid-2-methylamino-5-nitromonoanilide, is an organic compound with potential applications as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its structure, featuring a nitro-substituted aromatic amine coupled with a pentanoic acid chain, presents a versatile scaffold for further chemical modifications. This guide details a feasible and logical synthetic pathway for its preparation.

Proposed Synthesis Pathway

The synthesis of the target compound is proposed to proceed via the two-step reaction pathway illustrated below. The initial step involves the selective methylation of one of the amino groups of 4-nitro-1,2-phenylenediamine, followed by the acylation of the more nucleophilic secondary amine with glutaric anhydride.

Caption: Proposed two-step synthesis of the target compound.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties of the starting materials and the final product is provided below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |

| 4-Nitro-1,2-phenylenediamine | C₆H₇N₃O₂ | 153.14 | 99-56-9 | Brown solid |

| N-Methyl-4-nitro-1,2-phenylenediamine | C₇H₉N₃O₂ | 167.16 | 41939-61-1 | - |

| Glutaric Anhydride | C₅H₆O₃ | 114.10 | 108-55-4 | White crystalline powder |

| Target Compound | C₁₂H₁₅N₃O₅ | 281.27 | 91644-13-2 | Pale yellow to orange-yellow solid [1] |

Note: While the target compound is commercially available, detailed experimental characterization data such as NMR and mass spectrometry are not readily found in the public domain. This information can typically be obtained from commercial suppliers upon request.

Experimental Protocols

The following protocols are representative methods for the synthesis of this compound, constructed from analogous procedures found in the chemical literature.

Step 1: Synthesis of N-Methyl-4-nitro-1,2-phenylenediamine

The selective mono-N-methylation of 4-nitro-1,2-phenylenediamine is a critical step. A common challenge is to avoid di-methylation. One approach involves the use of a controlled amount of a methylating agent in the presence of a base.

Caption: Workflow for the synthesis of the intermediate.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |

| 4-Nitro-1,2-phenylenediamine | C₆H₇N₃O₂ | 153.14 | 15.3 g | 0.1 |

| Dimethyl sulfate | C₂H₆O₄S | 126.13 | 12.6 g (9.5 mL) | 0.1 |

| Sodium carbonate | Na₂CO₃ | 105.99 | 11.7 g | 0.11 |

| Acetone | C₃H₆O | 58.08 | 200 mL | - |

| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-nitro-1,2-phenylenediamine (15.3 g, 0.1 mol) and sodium carbonate (11.7 g, 0.11 mol) in acetone (200 mL).

-

Heat the mixture to a gentle reflux with stirring.

-

Add dimethyl sulfate (12.6 g, 0.1 mol) dropwise over 30 minutes.

-

Continue refluxing for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude N-methyl-4-nitro-1,2-phenylenediamine by column chromatography on silica gel.

Expected Yield: 60-70%

Step 2: Synthesis of this compound

This step involves the acylation of the synthesized N-methyl-4-nitro-1,2-phenylenediamine with glutaric anhydride. The secondary amine is expected to be more nucleophilic than the primary amine, leading to regioselective acylation.

Caption: Workflow for the synthesis of the final product.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |

| N-Methyl-4-nitro-1,2-phenylenediamine | C₇H₉N₃O₂ | 167.16 | 16.7 g | 0.1 |

| Glutaric Anhydride | C₅H₆O₃ | 114.10 | 11.4 g | 0.1 |

| Chloroform | CHCl₃ | 119.38 | 250 mL | - |

| Hexane | C₆H₁₄ | 86.18 | As needed | - |

| Ethanol | C₂H₅OH | 46.07 | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask fitted with a reflux condenser, dissolve N-methyl-4-nitro-1,2-phenylenediamine (16.7 g, 0.1 mol) in chloroform (250 mL).

-

Add glutaric anhydride (11.4 g, 0.1 mol) to the solution.

-

Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

-

Collect the precipitate by filtration and wash with cold hexane to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final product as a solid.

Expected Yield: 85-95%

Safety Precautions

-

General: All experimental work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Dimethyl Sulfate: This is a potent methylating agent and is extremely toxic and carcinogenic. It should be handled with extreme caution, and appropriate safety measures must be in place.

-

Nitro Compounds: Aromatic nitro compounds are often toxic and can be explosive under certain conditions. Avoid heating them excessively or in a sealed container.

-

Solvents: Chloroform is a suspected carcinogen and should be handled in a fume hood. Acetone and hexane are flammable.

Conclusion

This technical guide provides a detailed, albeit representative, synthetic route for this compound. The described two-step process, involving N-methylation followed by acylation, represents a logical and feasible approach for the laboratory-scale synthesis of this valuable chemical intermediate. While the provided protocols are based on established chemical reactions, optimization of reaction conditions may be necessary to achieve the desired yield and purity. Researchers are encouraged to consult further literature and obtain analytical data from commercial sources for full characterization of the synthesized compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known physicochemical properties of the organic compound 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid. Due to the limited availability of direct experimental data for this specific molecule, this document also includes established experimental protocols for determining key physicochemical parameters, a plausible synthetic route, and a hypothesized biological signaling pathway based on the activities of structurally related compounds. This information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in the table below. It is important to note that some of these values are predicted and await experimental verification.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 91644-13-2 | [1][3] |

| Molecular Formula | C₁₂H₁₅N₃O₅ | [3] |

| Molecular Weight | 281.27 g/mol | [1] |

| Physical Form | Solid | [1] |

| Appearance | Pale yellow to orange-yellow solid | ChemBK |

| Solubility | Insoluble in water; Soluble in methanol, ethanol, and dichloromethane. | ChemBK |

| Boiling Point | 582.1 ± 50.0 °C (Predicted) | ChemBK |

| Melting Point | Not available | |

| pKa | Not available (Predicted values for related structures suggest acidic and basic centers) | |

| logP | Not available (Predicted values for related structures vary) |

Experimental Protocols

Detailed experimental methodologies for determining key physicochemical properties are outlined below. These are generalized protocols applicable to organic compounds of this nature.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad melting range suggests the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid phase has transformed into a liquid (the end of melting) are recorded. This range is reported as the melting point.

Diagram: Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination.

Solubility Determination

Solubility is a fundamental property that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile in a biological system.

Methodology: Shake-Flask Method

-

Sample Preparation: A known excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH, or an organic solvent) in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The resulting concentration represents the solubility of the compound in that solvent at that temperature.

Diagram: Workflow for Solubility Determination

Caption: Workflow for Solubility Determination.

Plausible Synthetic Route

Diagram: Plausible Synthesis of this compound

Caption: Plausible Synthesis Pathway.

Hypothesized Biological Signaling Pathway

Direct studies on the biological activity of this compound are not currently published. However, the presence of the nitroaniline moiety suggests potential for biological activity, as many nitroaromatic compounds are known to be biologically active.[4] For instance, some nitroanilines exhibit antimicrobial and anticancer properties.[5][6] The mechanism of action for some nitroaromatic compounds involves their reduction within cells to form reactive radical species that can induce cellular damage.[4]

Based on the activities of related compounds, a hypothetical signaling pathway can be postulated where the compound, upon entering a target cell (e.g., a cancer cell or a microbe), undergoes enzymatic reduction of the nitro group. This could lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis or cell death.

Diagram: Hypothesized Signaling Pathway

Caption: Hypothesized Signaling Pathway.

Conclusion

This technical guide has consolidated the available physicochemical information for this compound and provided a framework for its further investigation. The presented experimental protocols, plausible synthetic route, and hypothesized biological pathway offer a starting point for researchers interested in exploring the properties and potential applications of this compound. Further experimental validation of the predicted properties and biological activities is essential to fully characterize this molecule.

References

- 1. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. agilent.com [agilent.com]

- 3. Glutaric acid synthesis - chemicalbook [chemicalbook.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on Glutaric Acid-2-methylamino-5-nitromonoanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaric Acid-2-methylamino-5-nitromonoanilide, with the CAS Number 91644-13-2, is a chemical intermediate primarily recognized for its role in the synthesis of the pharmaceutical agent Bendamustine.[1][2] Bendamustine is an alkylating agent used in the treatment of various cancers, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma.[3] Understanding the properties and synthesis of its intermediates is crucial for drug development, quality control, and process optimization. This guide provides a comprehensive overview of the available technical information for Glutaric Acid-2-methylamino-5-nitromonoanilide, including its synthesis and analytical considerations.

Compound Identification

| Property | Value |

| Systematic Name | 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid[4] |

| Common Name | Glutaric Acid-2-methylamino-5-nitromonoanilide[4] |

| CAS Number | 91644-13-2[4] |

| Molecular Formula | C12H15N3O5[4] |

| Molecular Weight | 281.27 g/mol |

Spectroscopic and Physicochemical Data

A comprehensive search of scientific literature and chemical databases did not yield publicly available, detailed quantitative spectroscopic data (NMR, IR, Mass Spectrometry) for Glutaric Acid-2-methylamino-5-nitromonoanilide. While the compound is available from several chemical suppliers, they do not provide specific spectral data sheets.

However, based on its chemical structure, the following table summarizes some reported and predicted physicochemical properties.

| Parameter | Value | Source |

| Melting Point | 170.5-171.5 °C (Solvent: ethanol) | Predicted |

| Boiling Point | 582.1±50.0 °C | Predicted |

| Density | 1.420±0.06 g/cm3 | Predicted |

| pKa | 4.62±0.10 | Predicted |

| Solubility | Soluble in Methanol | [1] |

| Appearance | White Crystalline Solid |

Experimental Protocols

Synthesis of Glutaric Acid-2-methylamino-5-nitromonoanilide

The following protocol is a generalized procedure based on methods described in patents for the synthesis of Bendamustine intermediates.[5]

Materials:

-

2-chloro-5-nitroaniline

-

Glutaric anhydride

-

Toluene

-

40% Methylamine aqueous solution

-

2N Hydrochloric acid

Procedure:

-

Acylation: In a reaction vessel, dissolve 2-chloro-5-nitroaniline in toluene. Add glutaric anhydride to the solution at room temperature. Heat the mixture to 80°C and maintain for approximately 3 hours. After the reaction, cool the mixture to room temperature and filter to collect the solid intermediate 1 (5-((2-chloro-5-nitrophenyl)amino)-5-oxopentanoic acid). The resulting solid is then dried.[5]

-

Substitution: Add the intermediate 1 to a 40% aqueous solution of methylamine. Heat the mixture to 50°C for 3 hours. After cooling to room temperature, adjust the pH to 4-5 using 2N hydrochloric acid, which will precipitate a yellow solid. Stir the mixture for 1 hour, then filter to collect the product.[5]

-

Purification: The collected solid is washed with toluene and then dried at 70°C to yield Glutaric Acid-2-methylamino-5-nitromonoanilide as a yellow solid.[5]

General Analytical Protocol for Quality Control

A standard method for analyzing the purity and identity of pharmaceutical intermediates like Glutaric Acid-2-methylamino-5-nitromonoanilide is High-Performance Liquid Chromatography (HPLC). While a specific method for this compound is not detailed in the public domain, a general protocol can be outlined.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase (Isocratic):

-

A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio would need to be determined experimentally to achieve optimal separation.

Procedure:

-

Sample Preparation: Prepare a standard solution of the compound in a suitable solvent (e.g., methanol or the mobile phase) at a known concentration. Prepare the sample to be analyzed by dissolving it in the same solvent.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system. Monitor the elution of the compound using a UV detector at a wavelength where the compound exhibits strong absorbance (likely in the UV range due to the nitroaromatic chromophore).

-

Data Analysis: The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks. The identity of the compound can be confirmed by comparing its retention time to that of the standard.

Visualizations

The following diagrams illustrate the synthesis workflow for Glutaric Acid-2-methylamino-5-nitromonoanilide and a general experimental workflow for its analysis.

References

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. US20130317234A1 - Process for Preparation of Intermediates of Bendamustine - Google Patents [patents.google.com]

- 4. This compound | CAS 91644-13-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. Method for synthesizing bendamustine hydrochloride intermediate - Eureka | Patsnap [eureka.patsnap.com]

Technical Guide: 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid

Document ID: TGU-91644132-202512 Version: 1.0 Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid, a key chemical intermediate. The document details its physicochemical properties, molecular weight, and role in synthetic organic chemistry, particularly in the preparation of active pharmaceutical ingredients (APIs). A representative experimental protocol for its subsequent conversion is provided, alongside a logical workflow diagram to illustrate its position in a multi-step synthesis.

Chemical Identity and Properties

This compound is a complex organic molecule primarily utilized as a building block in chemical synthesis. Its structure incorporates a nitrophenylamine moiety linked to a pentanoic acid backbone via an amide bond. This compound is most notably documented as an intermediate in several synthetic routes for Bendamustine, an alkylating agent used in cancer chemotherapy[1][2][3].

Quantitative Data Summary

The key quantitative and identifying information for this compound is summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 281.27 g/mol | [4][5] |

| Molecular Formula | C₁₂H₁₅N₃O₅ | [5][6][7] |

| CAS Number | 91644-13-2 | [4][6][7] |

| Physical Form | Solid, pale yellow to orange-yellow | [4][8] |

| Boiling Point | 582.1°C at 760 mmHg (Predicted) | [9] |

| Solubility | Insoluble in water; Soluble in Methanol | [7][8] |

Synonyms

This intermediate is also known by several synonyms in literature and commercial listings:

Role in Pharmaceutical Synthesis

The primary documented application of this compound is as a precursor in the synthesis of Bendamustine[1][11]. In a typical synthetic pathway, a substituted aniline, such as N¹-methyl-4-nitrobenzene-1,2-diamine, is reacted with glutaric anhydride to form this compound. This intermediate then undergoes an acid-catalyzed intramolecular cyclization (condensation) to form the benzimidazole ring system, a core structural feature of Bendamustine[1][2][3].

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow where this compound (Intermediate 3) serves as a crucial precursor to the benzimidazole core of Bendamustine.

Experimental Protocols

The following is a representative protocol for the conversion of this compound to the subsequent benzimidazole derivative, adapted from methodologies described in patent literature[1][2][3].

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting.

Intramolecular Cyclization to form 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoic acid

-

Materials:

-

This compound (1.0 eq)

-

Dilute Hydrochloric Acid (e.g., 4M HCl)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

-

-

Procedure:

-

Charge a round-bottom flask with this compound.

-

Add dilute hydrochloric acid to the flask to serve as both the solvent and the acid catalyst. A typical concentration might be 5-10 mL of acid per gram of starting material.

-

Equip the flask with a reflux condenser and begin stirring.

-

Heat the reaction mixture to reflux (approximately 100-110 °C).

-

Maintain the reflux with stirring for a period of 2-4 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath to promote precipitation of the product.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold deionized water to remove residual acid.

-

Dry the product under vacuum to yield 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoic acid.

-

Safety and Handling

This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4].

-

Storage: Store in a cool, dark place under an inert atmosphere at room temperature[4][5].

Conclusion

This compound, with a molecular weight of 281.27 g/mol , is a well-characterized chemical intermediate. Its significance is tied to its role as a direct precursor to the benzimidazole core of the pharmaceutical agent Bendamustine. The synthetic protocols for its use are established, involving a straightforward acid-catalyzed condensation reaction. Understanding the properties and reactivity of this intermediate is essential for researchers and developers working on the synthesis of Bendamustine and related heterocyclic compounds.

References

- 1. US8987469B2 - Process for the preparation of bendamustine - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. EP2834215B1 - Process for making bendamustine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. medkoo.com [medkoo.com]

- 8. US20140121383A1 - Process for the preparation of bendamustine hydrochloride - Google Patents [patents.google.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. usbio.net [usbio.net]

- 11. Glutaric Acid-2-methylamino-5-nitromonoanilide,Bendamustine intermediate-Product Center-Hangzhou Utanpharma Biology Co., LTD- [utanpharma.com]

IUPAC name for 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid

An In-Depth Technical Guide on 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid: A Key Intermediate in the Synthesis of Bendamustine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a crucial chemical intermediate in the synthesis of the alkylating agent Bendamustine. While this compound is primarily recognized for its role as a precursor and potential impurity in the manufacturing of this significant chemotherapeutic drug, understanding its properties and synthetic context is vital for pharmaceutical development and quality control.

Physicochemical Properties and Chemical Identity

This compound is a solid, pale yellow to orange-yellow substance.[1][2] It is characterized by its insolubility in water and solubility in organic solvents such as methanol, ethanol, and dichloromethane.[1][2] The fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| Synonym | Glutaric Acid-2-methylamino-5-nitromonoanilide | [3] |

| CAS Number | 91644-13-2 | [3] |

| Molecular Formula | C₁₂H₁₅N₃O₅ | [3] |

| Molecular Weight | 281.27 g/mol | |

| Appearance | Pale yellow to orange-yellow solid | [1][2] |

| Solubility | Insoluble in water; soluble in methanol, ethanol, and dichloromethane | [1][2] |

Role in the Synthesis of Bendamustine

The primary significance of this compound lies in its role as a key intermediate in the manufacturing process of Bendamustine.[4] A patented synthetic route for Bendamustine outlines the conversion of this compound in subsequent reaction steps.[4] The general workflow for this synthesis is depicted below.

Biological Context: The Importance of an Intermediate

As an intermediate and potential impurity in the production of Bendamustine, the biological activity of this compound is of interest primarily from a safety and quality control perspective. While specific studies detailing its pharmacological or toxicological profile are not extensively published, the well-documented mechanism of action of Bendamustine provides the necessary biological framework for understanding the importance of controlling its synthetic precursors.

Bendamustine is an alkylating agent used in the treatment of various cancers, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma.[5] Its cytotoxic effects are primarily due to the induction of DNA damage.

Mechanism of Action of Bendamustine

Bendamustine functions as a bifunctional alkylating agent, leading to the formation of inter- and intra-strand cross-links in DNA.[6] This damage obstructs DNA replication and repair, ultimately triggering cell death. The unique structure of Bendamustine, which includes a purine-like benzimidazole ring, is thought to contribute to its distinct clinical efficacy.[6]

The induction of DNA damage by Bendamustine activates a cascade of cellular responses, including cell cycle arrest and apoptosis.[3] Key signaling pathways involved in the cellular response to Bendamustine-induced DNA damage are illustrated below.

Hypothetical Experimental Protocol: Cytotoxicity Assessment

To evaluate the potential biological activity of a synthetic intermediate like this compound, a standard in vitro cytotoxicity assay would be employed. The following provides a generalized protocol.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound in a relevant cancer cell line (e.g., a lymphoma cell line for Bendamustine-related compounds).

Materials:

-

Test compound: this compound

-

Cancer cell line (e.g., Ramos, Daudi)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Workflow:

Summary of Bendamustine's Clinical and Pharmacological Profile

For professionals in drug development, understanding the profile of the final active pharmaceutical ingredient is paramount when evaluating its intermediates and impurities.

| Parameter | Description | Reference |

| Therapeutic Class | Alkylating Agent | [5] |

| Indications | Chronic Lymphocytic Leukemia (CLL), Non-Hodgkin's Lymphoma (NHL) | [5] |

| Mechanism of Action | Induces DNA inter- and intra-strand cross-links, leading to cell cycle arrest and apoptosis. | [3][6] |

| Key Signaling Pathways | DNA Damage Response (ATM/ATR, p53) | [3] |

| Metabolism | Primarily metabolized by hydrolysis to inactive metabolites. Minor active metabolites are formed via CYP1A2. | [7] |

Conclusion

This compound is a compound of significant interest within the field of pharmaceutical sciences, not for its own biological activity, but for its indispensable role as a building block in the synthesis of Bendamustine. A thorough understanding of its chemical properties and its place in the manufacturing process is essential for ensuring the quality, safety, and efficacy of the final chemotherapeutic agent. Future research could focus on the toxicological profiling of this and other Bendamustine-related impurities to further enhance the safety profile of this important cancer therapy.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. medkoo.com [medkoo.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. History and Characterization of Bendamustine [theoncologynurse.com]

- 5. The Molecular Mechanism of Action of Bendamustine - UCL Discovery [discovery.ucl.ac.uk]

- 6. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bendamustine | C16H21Cl2N3O2 | CID 65628 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Nitro Group in Drug Discovery: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the nitro (-NO₂) group is a long-standing and impactful strategy in medicinal chemistry. Despite some historical concerns regarding toxicity, the unique physicochemical properties of this functional group have been leveraged to create a diverse array of therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the biological activity of nitro compounds in drug discovery, focusing on their mechanisms of action, quantitative bioactivity, and the experimental protocols used for their evaluation.

The Dual Role of the Nitro Group: Pharmacophore and Toxicophore

The nitro group is a strong electron-withdrawing moiety, a characteristic that significantly influences a molecule's pharmacokinetic and pharmacodynamic properties.[1][3] It can enhance receptor binding, improve metabolic stability, and increase solubility.[1] However, the biological activity of many nitro compounds is intrinsically linked to the reductive metabolism of the nitro group itself. This bioreduction can lead to the generation of reactive intermediates, which can be harnessed for therapeutic effect but also contribute to toxicity.[1][4] This dual nature as both a pharmacophore (a group responsible for a drug's desired pharmacological effect) and a toxicophore (a group responsible for toxic effects) necessitates a careful and informed approach to the design and development of nitro-containing drugs.[3][5]

Mechanisms of Action: The Centrality of Bioreduction

A unifying theme in the pharmacology of nitro compounds is their bioactivation through enzymatic reduction.[6][7] This process is often mediated by nitroreductases, enzymes found in both microbial and mammalian systems.[6][8] The reduction of a nitro group is a stepwise process that generates a series of reactive intermediates, including nitroso (-NO) and hydroxylamine (-NHOH) derivatives, and ultimately the corresponding amine (-NH₂).[4]

Under aerobic conditions, the initially formed nitro radical anion can be re-oxidized back to the parent nitro compound in a "futile cycle" that generates reactive oxygen species (ROS), such as superoxide anions.[4][6] In anaerobic or hypoxic environments, further reduction proceeds, leading to the formation of cytotoxic species that can damage cellular macromolecules like DNA, proteins, and lipids.[9][10] This selective activation in low-oxygen environments is a key feature exploited in the development of hypoxia-activated prodrugs for cancer therapy.[11][12]

Signaling Pathways and Cellular Effects

The ultimate biological effect of a nitro compound depends on the specific reactive intermediates generated and their downstream cellular targets.

-

Antimicrobial and Antiparasitic Activity: In many antimicrobial and antiparasitic nitro drugs, such as metronidazole and benznidazole, the reduced intermediates are believed to directly damage the DNA of the pathogen, leading to strand breaks and cell death.[5][9][13]

-

Anticancer Activity: For nitro-containing anticancer agents, particularly hypoxia-activated prodrugs, the bioreductive activation in the low-oxygen environment of solid tumors releases cytotoxic agents that induce DNA damage and apoptosis.[12][14][15]

-

Vasodilation: Nitrovasodilators like nitroglycerin act as prodrugs for nitric oxide (NO).[6][16] The release of NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then trigger a signaling cascade that results in the relaxation of vascular smooth muscle and vasodilation.[1][4][11]

Quantitative Bioactivity of Selected Nitro Compounds

The following tables summarize key quantitative data for representative nitro-containing drugs, providing insights into their potency and therapeutic window.

Table 1: Antimicrobial and Antiparasitic Activity

| Compound | Class | Organism(s) | Bioactivity Metric | Value (µM) | Reference(s) |

| Metronidazole | Nitroimidazole | Anaerobic Bacteria, Protozoa | MIC | Varies | [5][9] |

| Nitrofurantoin | Nitrofuran | E. coli, S. saprophyticus | MIC₉₀ | 15 | [17] |

| Benznidazole | Nitroimidazole | Trypanosoma cruzi | - | - | [2][18] |

| Nifurtimox | Nitrofuran | Trypanosoma cruzi | EC₅₀ | Varies by strain | [19] |

| TBA-354 | Nitroimidazole | Mycobacterium tuberculosis | MIC | 0.03 | [20][21] |

Table 2: Anticancer Activity

| Compound | Class | Cell Line(s) | Bioactivity Metric | Value (µM) | Reference(s) |

| Evofosfamide | 2-Nitroimidazole | PC-3, DU145 (Prostate) | IC₅₀ | Varies | [15] |

| Nitracrine | 1-Nitroacridine | L5178Y-R (Mouse Lymphoma) | D₁₀ | 0.11 | |

| NBGNU | Nitrobenzylguanine | SF763 (Human Glioma) | IC₅₀ (hypoxia) | 126 | [15] |

Table 3: Toxicity Profile

| Compound | Class | Animal Model | Bioactivity Metric | Value (mg/kg) | Reference(s) |

| Satranidazole | Nitroimidazole | Rat, Mouse, Guinea Pig, Rabbit | LD₅₀ | >5000 | [8] |

| Satranidazole | Nitroimidazole | Dog | LD₅₀ | >3000 | [8] |

| Albendazole | Benzimidazole | Rat | LD₅₀ | 2500 | [22] |

Key Experimental Protocols

The evaluation of the biological activity of nitro compounds relies on a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][4][11][23]

Materials:

-

Test microorganism

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Stock solution of the nitro compound

-

Incubator

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the nitro compound in the broth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, typically adjusted to a 0.5 McFarland standard.

-

Inoculation: Add a standardized volume of the inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35°C for 18-24 hours for many bacteria).

-

Interpretation: The MIC is the lowest concentration of the nitro compound at which there is no visible growth of the microorganism.

Ames Test for Mutagenicity

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[1][3][7][13][24]

Materials:

-

Histidine-auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100)

-

Minimal glucose agar plates

-

Top agar

-

Test nitro compound

-

S9 fraction (for metabolic activation)

-

Positive and negative controls

Procedure:

-

Preparation: Melt the top agar and maintain it at 45°C.

-

Exposure: In a test tube, combine the test nitro compound, the bacterial tester strain, and either the S9 mix (for metabolic activation) or a buffer.

-

Plating: Pour the mixture onto a minimal glucose agar plate and spread evenly.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

Nitroreductase Activity Assay

This assay measures the ability of an enzyme to reduce a nitro compound.[20][25]

Materials:

-

Purified nitroreductase enzyme or cell lysate

-

Nitroaromatic substrate (e.g., a chromogenic or fluorogenic probe)

-

NAD(P)H as a cofactor

-

Assay buffer

-

Spectrophotometer or fluorometer

Procedure:

-

Reaction Setup: In a microplate well or cuvette, combine the assay buffer, NAD(P)H, and the nitroaromatic substrate.

-

Enzyme Addition: Initiate the reaction by adding the nitroreductase enzyme.

-

Measurement: Monitor the change in absorbance or fluorescence over time. The rate of change is proportional to the nitroreductase activity.

-

Data Analysis: Calculate the enzyme activity, often expressed in units per milligram of protein.

Nitric Oxide (NO) Release Assay (Griess Test)

The Griess test is a colorimetric assay used to quantify nitrite, a stable and quantifiable breakdown product of NO in aqueous solutions.[5][17][26][27][28]

Materials:

-

Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Nitrite standard solutions

-

Samples containing NO released from a nitrovasodilator

-

Microplate reader

Procedure:

-

Sample Preparation: Collect the samples in which NO release is to be measured.

-

Griess Reaction: Add the Griess reagent to the samples and standards.

-

Incubation: Allow the reaction to proceed for a specified time at room temperature, protected from light. A purple azo dye will form in the presence of nitrite.

-

Measurement: Measure the absorbance of the samples and standards at approximately 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activity of nitro compounds.

Caption: Nitroglycerin Vasodilation Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Nitric Oxide Assay Kit (Colorimetric) (ab65328) | Abcam [abcam.com]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 8. Pre-clinical toxicity studies on the new nitroimidazole 1-methylsulphonyl-3-(1-methyl-5-nitroimidazole-2-yl)-2- imidazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bulldog-bio.com [bulldog-bio.com]

- 14. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 17. resources.rndsystems.com [resources.rndsystems.com]

- 18. Appraisal of anti-protozoan activity of nitroaromatic benzenesulfonamides inhibiting carbonic anhydrases from Trypanosoma cruzi and Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Albendazole - Wikipedia [en.wikipedia.org]

- 23. protocols.io [protocols.io]

- 24. Metabolic activation of 3-nitroperylene in the Salmonella/S9 assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 26. sciencellonline.com [sciencellonline.com]

- 27. protocols.io [protocols.io]

- 28. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Nitrophenyl Groups in the Synthesis of Bioactive Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The nitrophenyl group, a seemingly simple aromatic moiety, plays a remarkably versatile and critical role in the synthesis and function of a wide array of bioactive compounds. Its strong electron-withdrawing nature and susceptibility to chemical transformation make it an invaluable tool in medicinal chemistry and drug development. This guide provides a comprehensive overview of the multifaceted roles of nitrophenyl groups, from their function as essential pharmacophores and bioactivatable prodrug moieties to their utility as versatile protecting and activating groups in complex organic syntheses.

The Nitrophenyl Group as a Core Pharmacophore

The inherent electronic properties of the nitrophenyl group are central to the biological activity of numerous drugs. The strong electron-withdrawing nitro group can significantly influence the molecule's interaction with biological targets, often through mechanisms like hydrogen bonding and π-π stacking. This is evident across various therapeutic areas.

In Anti-Infective Agents

Nitrophenyl-containing compounds are prominent in the fight against bacterial and parasitic infections. The nitro group is often essential for their antimicrobial activity, which frequently involves bioreductive activation within the pathogen.

-

Nitrofurantoin: Used for treating urinary tract infections, its mechanism involves the reduction of the nitro group by bacterial flavoproteins to generate reactive intermediates that damage bacterial DNA, ribosomes, and other macromolecules[1][2][3][4].

-

Metronidazole: An antibiotic and antiprotozoal agent, its efficacy relies on the reduction of the nitro group in anaerobic organisms, leading to the formation of cytotoxic radicals that disrupt DNA synthesis.

-

Benznidazole: A primary treatment for Chagas disease, its trypanocidal activity is dependent on the enzymatic reduction of the nitro group by trypanosomal nitroreductases.

In Cancer Therapy

The hypoxic environment of solid tumors provides a unique opportunity for the selective activation of nitroaromatic prodrugs.

-

Nilutamide and Flutamide: These nonsteroidal antiandrogens are used in the treatment of prostate cancer. They function by competitively inhibiting the androgen receptor, and the nitrophenyl group is a key structural feature for this activity[5].

-

CB1954 (Tretazicar): This dinitrobenzamide is a prodrug that can be activated by nitroreductase enzymes to form a potent DNA cross-linking agent, showing selectivity for hypoxic tumor cells.

In Other Therapeutic Areas

The utility of the nitrophenyl group extends to a variety of other drug classes.

-

Nimesulide: A non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2)[6].

-

Entacapone and Tolcapone: These catechol-O-methyltransferase (COMT) inhibitors are used in the management of Parkinson's disease.

-

Nifedipine derivatives: A class of calcium channel blockers used to treat hypertension, where the nitrophenyl group is a common structural element.

Bioreductive Activation: A Key Mechanism of Action and a Source of Toxicity

A defining feature of many nitrophenyl-containing drugs is their mechanism of action through bioreductive activation. In low-oxygen environments, such as those found in anaerobic bacteria or hypoxic tumors, nitroreductase enzymes can reduce the nitro group to a series of reactive intermediates, including nitroso, hydroxylamino, and ultimately amino derivatives. These reactive species are often the true cytotoxic agents, capable of damaging DNA and other cellular components.

However, this same metabolic pathway can also be a source of toxicity in host cells, leading to side effects such as hepatotoxicity and mutagenicity. This dual nature of the nitro group as both a pharmacophore and a potential toxicophore necessitates careful consideration in drug design and development.

The Nitrophenyl Group in Synthetic Strategy

Beyond its role in the final bioactive molecule, the nitrophenyl group is a valuable tool for the synthetic chemist, serving as a versatile protecting group, an activating group, and a synthetic intermediate.

Protecting Groups

The stability of the nitrophenyl group under a range of conditions, coupled with its susceptibility to specific cleavage methods, makes it an excellent protecting group.

-

o-Nitrobenzyl Group: This photolabile protecting group is widely used in solid-phase synthesis, particularly for peptides and oligosaccharides. It is stable to a wide range of chemical reagents but can be cleanly removed by irradiation with UV light, typically around 350 nm, without the need for additional chemical reagents[7][8][9][10].

-

4-Nitrophenyl Carbonates and Carbamates: These are base-labile protecting groups for alcohols and amines, respectively. They are stable in acidic and neutral conditions but are readily cleaved under mild basic conditions.

Activating Groups

The electron-withdrawing nature of the nitrophenyl group can be harnessed to activate adjacent functional groups.

-

4-Nitrophenyl Esters: These are commonly used as activated esters in peptide synthesis and for the acylation of biomolecules. The 4-nitrophenoxide is an excellent leaving group, facilitating nucleophilic attack at the carbonyl carbon.

Synthetic Intermediates

The nitro group can be readily and cleanly reduced to an amino group using a variety of reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Fe/HCl). This transformation provides a convenient route to introduce an amino group, a highly versatile functional handle for further synthetic elaboration, including diazotization, acylation, and alkylation reactions.

Quantitative Data on Synthesis and Biological Activity

The following tables summarize quantitative data related to the synthesis and biological activity of selected nitrophenyl-containing compounds.

| Compound | Synthetic Step | Reagents and Conditions | Yield (%) | Reference |

| Nimesulide | Nitration of 2-phenoxymethanesulfonanilide | Acetic anhydride, Nitric acid | 85 | [4] |

| Tolcapone | Nitration of 4-hydroxy-3-methoxy-4'-methylbenzophenone | Melamine nitrate, Acetone, 40°C | 75 | [11][12] |

| Entacapone | Knoevenagel condensation | 3,4-dihydroxy-5-nitrobenzaldehyde, N,N-diethyl-2-cyanoacetamide, Piperidine acetate, Ethanol | 73 | [13][14] |

| Flutamide | Amidation | 4-nitro-3-(trifluoromethyl)aniline, Isobutyryl chloride, Pyridine | >96 (crude) | [15][16] |

| Nitrophenyl-prolinamide (4a) | Amidation of N-(4'-nitrophenyl)-L-proline | SOCl₂, Amines | 20-80 | [17] |

| Nitrophenyl-tetrahydroisoquinoline (5b) | S-alkylation | 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione, N-phenyl-2-chloroacetamide | 93 | [18] |

| Compound | Target/Cell Line | IC₅₀/Activity | Comparison Compound | IC₅₀/Activity of Comparison | Reference |

| Flutamide | TAMH hepatocytes (cytotoxicity) | LD₅₀ = 75 µM | Cyano analogue of Flutamide | LD₅₀ = 150 µM | [5] |

| Nitrophenyl-prolinamide (4a) | A549 (lung carcinoma) | 95.41% inhibition at 100 µM | 5-Fluorouracil | 64.29% inhibition at 100 µM | [17] |

| Nitrophenyl-prolinamide (4u) | HCT-116 (colon carcinoma) | 81.29% inhibition at 100 µM | 5-Fluorouracil | 81.20% inhibition at 100 µM | [17] |

| Nitrophenyl-thiazolidinone (2h) | MOLT-4 (Leukemia) | GI₅₀ < 0.01 µM | Doxorubicin | - | |

| Nitrophenyl-tetrahydroisoquinoline (5h) | PACA2 (pancreatic cancer) | IC₅₀ = 25.9 µM | Doxorubicin | IC₅₀ > 100 µM | [18] |

| Nitrophenyl-tetrahydroisoquinoline (6b) | A549 (lung carcinoma) | IC₅₀ = 34.9 µM | Doxorubicin | IC₅₀ = 46.8 µM | [18] |

Experimental Protocols

General Procedure for the Nitration of an Aromatic Compound (Methyl Benzoate)

This protocol describes a typical electrophilic aromatic substitution reaction to introduce a nitro group onto an aromatic ring.

Materials:

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Methyl benzoate

-

Ice bath

-

Erlenmeyer flask

-

Stirring apparatus

Procedure:

-

In a 100 mL beaker, cool 6 mL of concentrated sulfuric acid in an ice bath for 5-10 minutes.

-

Slowly add 3.05 g of methyl benzoate to the cold sulfuric acid with stirring.

-

In a separate test tube, prepare the nitrating mixture by carefully adding 2 mL of concentrated sulfuric acid to 2 mL of concentrated nitric acid. Cool this mixture in the ice bath.

-

Slowly add the cold nitrating mixture dropwise to the methyl benzoate solution while keeping the temperature of the reaction mixture below 15°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 15 minutes.

-

Pour the reaction mixture onto crushed ice in a beaker.

-

Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold methanol.

-

Recrystallize the crude product from methanol to obtain pure methyl m-nitrobenzoate.

General Procedure for the Reduction of a Nitroarene to an Aniline

This protocol outlines a common method for the reduction of a nitro group to an amine using iron powder in an acidic medium.

Materials:

-

Nitroarene

-

Iron powder

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Celite

-

Rotary evaporator

Procedure:

-

Charge a round-bottomed flask with ethanol (80 mL).

-

Add iron powder (250 mmol) in portions with efficient stirring, followed by concentrated HCl (25 mmol).

-

Heat the suspension to 65°C and stir for 2 hours.

-

Cool the mixture to 55-60°C.

-

Add a solution of the nitroarene (50 mmol) in ethanol portion-wise, maintaining the internal temperature between 65-80°C.

-

Stir the reaction mixture at 55-65°C for 1-3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 40°C and add Celite (20 g).

-

Filter the mixture through a pad of Celite, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude aniline derivative.

-

Further purification can be achieved by extraction and recrystallization or chromatography.

Protocol for Measuring Nitroreductase Activity

This protocol describes a general method for determining the activity of a nitroreductase enzyme using a luminometric assay.

Materials:

-

Nitroreductase enzyme

-

Nitroreductase substrate (luciferin derivative)

-

NADH or NADPH

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Luciferase detection reagent

-

96-well microplate (white, opaque)

-

Luminometer

Procedure:

-

Prepare a serial dilution of the nitroreductase enzyme in the assay buffer.

-

Prepare a working solution of the nitroreductase substrate and NADH/NADPH in the assay buffer.

-

In a 96-well plate, add a fixed volume of the substrate/cofactor solution to each well.

-

Initiate the reaction by adding a volume of the diluted nitroreductase enzyme to each well. Include a no-enzyme control.

-

Incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 30 minutes).

-

Add the luciferase detection reagent to each well.

-

Immediately measure the luminescence using a luminometer.

-

The luminescence intensity is proportional to the amount of luciferin produced, which in turn is proportional to the nitroreductase activity.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involving nitrophenyl compounds.

Caption: Bioreductive activation of a nitroaromatic prodrug by nitroreductase.

Caption: Simplified signaling pathway of Nimesulide in inflammation.

Caption: Synthetic workflow for a nitrophenyl-containing bioactive heterocycle.

Conclusion

The nitrophenyl group is a powerful and versatile component in the design and synthesis of bioactive compounds. Its strong electronic influence makes it a crucial pharmacophore in a multitude of drugs, while its capacity for bioreductive activation provides a mechanism for targeted therapy, particularly in hypoxic environments. Furthermore, its utility as a protecting group, activating group, and synthetic intermediate underscores its importance in the synthetic chemist's toolbox. A thorough understanding of the chemistry and biology of the nitrophenyl group is essential for the continued development of novel and effective therapeutic agents. As research progresses, the strategic incorporation of this moiety will undoubtedly continue to play a significant role in addressing a wide range of medical needs.

References

- 1. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nitrofurantoin - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. What is the mechanism of Nimesulide? [synapse.patsnap.com]

- 7. Item - Part I: Solid - phase synthesis of peptides using photolabile linkersPart II: Discovery of lead compounds by fragment screening to target pathogenic Gram-positive bacteria - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 8. Verification Required - Princeton University Library [dataspace.princeton.edu]

- 9. "A photolabile backbone amide linker for the solid-phase synthesis of c" by Soo Sung Kang [docs.lib.purdue.edu]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Nimesulide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. scribd.com [scribd.com]

- 14. benchchem.com [benchchem.com]

- 15. DOT Language | Graphviz [graphviz.org]

- 16. Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Sourcing and Synthetic Guide for 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid: A Key Bendamustine Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic context of 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid (CAS No. 91644-13-2). This compound is a crucial intermediate in the synthesis of Bendamustine, an alkylating agent used in the treatment of various cancers. This document outlines commercially available sources, summarizes key chemical and safety data, and presents a detailed experimental context for its synthesis.

Chemical Identity and Properties

| Property | Value | Reference |

| CAS Number | 91644-13-2 | [1][2] |

| Molecular Formula | C₁₂H₁₅N₃O₅ | [1][2] |

| Molecular Weight | 281.27 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | Glutaric Acid-2-methylamino-5-nitromonoanilide, 2'-(Methylamino)-5'-nitro-glutaranilic acid | [2] |

| Appearance | Pale yellow to orange-yellow solid | |

| Solubility | Insoluble in water; soluble in organic solvents such as methanol, ethanol, and dichloromethane. | |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |

Commercial Suppliers

A number of chemical suppliers offer this compound, primarily for research and development purposes. The following table summarizes a selection of vendors. Please note that availability and pricing are subject to change and should be confirmed directly with the supplier.

| Supplier | Product Name/Synonym | Notes |

| Sigma-Aldrich | This compound | |

| Ambeed, Inc. | This compound | |

| Santa Cruz Biotechnology, Inc. | Glutaric Acid-2-methylamino-5-nitromonoanilide | [2] |

| Dayang Chem (Hangzhou) Co.,Ltd. | Glutaric acid-2-methylamino-5-nitromonoanilide | [2] |

| BLDpharm | This compound | |

| A.B.ENTERPRISES | This compound | [3] |

| United States Biological | Glutaric acid-2-methylamino-5-nitromonoanilide | [2] |

| Chemieliva Pharmaceutical Co., Ltd. | Glutaric acid-2-methylamino-5-nitromonoanilide | [2] |

| Hangzhou J&H Chemical Co., Ltd. | Glutaric acid-2-methylamino-5-nitromonoanilide | [2] |

| Aozeal Certified Standards (AOCS), Inc. | Bendamustine Impurity 25 | [4] |

Synthesis and Experimental Context

The primary application of this compound is as a registered intermediate in the multi-step synthesis of Bendamustine.[1][5] The general synthetic route involves the reaction of N-1-methyl-4-nitrobenzene-1,2-diamine with glutaric anhydride. This is followed by a condensation reaction to form the benzimidazole ring structure of Bendamustine.

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure derived from patent literature describing the synthesis of Bendamustine intermediates.[1][5] Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.

Materials:

-

N-1-methyl-4-nitrobenzene-1,2-diamine (CAS 41939-61-1)

-

Glutaric anhydride (CAS 108-55-4)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

In a suitable reaction vessel, dissolve N-1-methyl-4-nitrobenzene-1,2-diamine in anhydrous tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

-

To the stirred solution, add glutaric anhydride portion-wise at a controlled temperature. The reaction is typically carried out at room temperature or with gentle heating.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Upon completion of the reaction, the solvent is removed under reduced pressure (e.g., using a rotary evaporator).

-

The resulting solid residue is this compound. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system.

Role in Bendamustine Synthesis Workflow

The synthesis of Bendamustine from 2-fluoro-5-nitroaniline involves several key steps where this compound serves as a critical intermediate. The following diagram illustrates this synthetic pathway.

Caption: Synthetic pathway of Bendamustine highlighting the role of the target compound.

Safety and Handling

This compound should be handled with care in a laboratory setting. The following is a summary of potential hazards. Always refer to the supplier's Safety Data Sheet (SDS) for complete and up-to-date information.

| Hazard Category | GHS Pictogram | Hazard Statement |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation |

Precautionary Statements (General):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a commercially accessible intermediate of significant interest to researchers and professionals in the field of medicinal chemistry and drug development, particularly those involved in the synthesis of Bendamustine and its analogues. This guide provides a foundational resource for sourcing this compound and understanding its synthetic application. Users are strongly encouraged to consult the original patent literature and supplier documentation for detailed protocols and safety information before commencing any experimental work.

References

- 1. US8987469B2 - Process for the preparation of bendamustine - Google Patents [patents.google.com]

- 2. usbio.net [usbio.net]

- 3. indiamart.com [indiamart.com]

- 4. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]

- 5. EP2690096B1 - Process for preparation of Bendamustine - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the dissolution of 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid (CAS No. 91644-13-2). Adherence to these guidelines is crucial for ensuring experimental accuracy, reproducibility, and laboratory safety.

Compound Information

This compound is a solid organic compound.[1] A summary of its key properties is presented in Table 1.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 91644-13-2 | [1][2][3] |

| Molecular Formula | C₁₂H₁₅N₃O₅ | [2][3] |

| Molecular Weight | 281.27 g/mol | [1] |

| Physical Form | Solid | [1] |

| Appearance | Pale yellow to orange-yellow solid | [4] |

| Purity | Typically ≥95% | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1][5] |

Safety and Handling

This compound is classified as hazardous.[1] All handling should be performed by trained personnel in a laboratory setting, adhering to the safety precautions outlined in the Safety Data Sheet (SDS).

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Required Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., nitrile)

-

Safety goggles or a face shield

-

Laboratory coat

-

Work in a certified chemical fume hood.

The following diagram outlines the essential safety workflow for handling this compound.

Safety workflow for handling the compound.

Solubility Profile

Understanding the solubility of this compound is critical for preparing homogenous stock solutions.

Table 2: Solubility Data

| Solvent | Solubility | Source |

| Water | Insoluble | [4] |

| Methanol (MeOH) | Soluble | [2][4] |

| Ethanol (EtOH) | Soluble | [4] |

| Dichloromethane (DCM) | Soluble | [4] |

Dissolution Protocol

This protocol details the steps to prepare a stock solution of this compound. The example uses methanol as the solvent.

Materials:

-

This compound powder

-

Anhydrous Methanol (ACS grade or higher)

-

Calibrated analytical balance

-

Appropriately sized volumetric flask or vial

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Pipettes and sterile tips

Procedure:

-

Calculate the Required Mass: Determine the mass of the compound needed to achieve the desired concentration and volume.

-

Mass (g) = Desired Molarity (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

-

Example for a 10 mM stock solution in 10 mL:

-

Mass (g) = 0.010 mol/L x 0.010 L x 281.27 g/mol = 0.00281 g = 2.81 mg

-

-

-

Weigh the Compound:

-

Tare a clean, dry weighing vessel on a calibrated analytical balance.

-

Carefully weigh the calculated mass of the compound. Record the exact weight.

-

-

Solubilization:

-

Transfer the weighed compound into the volumetric flask or vial.

-

Add a portion (approximately 50-70%) of the final volume of methanol to the vessel.

-

Cap the vessel securely.

-

-

Dissolution:

-

Vortex the mixture for 1-2 minutes.

-

Visually inspect for any undissolved solid.

-

If particulates remain, sonicate the vessel in an ultrasonic bath for 5-10 minute intervals until the solid is completely dissolved. Avoid excessive heating.

-

-

Final Volume Adjustment:

-

Once the compound is fully dissolved, add methanol to reach the final desired volume.

-

Invert the capped vessel several times to ensure a homogenous solution.

-

-

Storage:

-

Label the container with the compound name, concentration, solvent, and date of preparation.

-

For long-term storage, it is advisable to create single-use aliquots to avoid repeated freeze-thaw cycles.

-

Store the solution at -20°C in a dark container to protect it from light, as nitro-aromatic compounds can be light-sensitive.

-

The following diagram illustrates the experimental workflow for the dissolution protocol.

Experimental workflow for dissolution.

Application Notes

While specific biological activities for this compound are not widely documented in public literature, its structural motifs, including the nitro-aromatic and amino-acid-like moieties, suggest potential applications in several research areas:

-

Chemical Probe Development: The compound could serve as a starting point or fragment for the synthesis of more complex molecules designed to interact with specific biological targets.

-

Material Science: Nitro-aromatic compounds are known for their electron-accepting properties, suggesting potential use in the development of novel organic materials.

-

Assay Development: Depending on its spectroscopic properties, it may be useful as a standard or reagent in certain analytical assays.

Researchers should validate the stability of the prepared solution under their specific experimental conditions, especially if it will be used over an extended period.

References

Application Notes and Protocols for 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic Acid in Cancer Research

Disclaimer: As of the current date, there is no publicly available scientific literature, preclinical data, or clinical studies detailing the application of 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid in cancer research. The information provided herein is based on general principles of oncological drug discovery and outlines a hypothetical framework for the initial investigation of a novel chemical entity. The protocols and potential applications are therefore speculative and intended for informational purposes only.

Introduction

This compound is a chemical compound available from various suppliers. Its molecular structure contains a nitrophenyl group, a feature present in some compounds investigated for biological activity. However, its specific biological function, mechanism of action, and potential as an anticancer agent have not been elucidated. The following sections provide a general guide for researchers interested in conducting an initial exploration of this compound's potential in cancer research.

Potential (Untested) Areas of Investigation

Given the lack of existing data, initial research would focus on broad-spectrum screening to identify any potential anticancer activity.

-

Cytotoxicity Screening: The most fundamental first step is to assess the compound's ability to kill cancer cells or inhibit their growth across a panel of diverse cancer cell lines.

-

Mechanism of Action Studies: If cytotoxic activity is observed, subsequent studies would aim to understand how the compound works. This could involve investigating its effects on key cellular processes frequently dysregulated in cancer, such as:

-

Cell cycle progression

-

Apoptosis (programmed cell death)

-

DNA damage response

-

Cellular signaling pathways (e.g., MAPK, PI3K/AKT)

-

Hypothetical Experimental Protocols

The following are generalized protocols for the initial screening of a novel compound.

Cell Viability and Cytotoxicity Assay (e.g., MTT or MTS Assay)

Objective: To determine the concentration-dependent effect of the compound on the viability of cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell lines (e.g., a panel representing different cancer types such as breast, lung, colon)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

This compound

-

Vehicle control (e.g., DMSO)

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Preparation: Prepare a high-concentration stock solution of the compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in complete culture medium to achieve the desired final concentrations.

-

Treatment: Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include wells for untreated and vehicle-treated controls.

-

Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment:

-